1-Tricosanol
Description
1-Tricosanol has been reported in Solanum tuberosum, Brassica oleracea, and other organisms with data available.
from the bulbs of Polianthes tuberosa (Amaryllidaceae); structure in first source
Properties
IUPAC Name |
tricosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLNRAYTBIFSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185260 | |
| Record name | Tricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-01-5 | |
| Record name | 1-Tricosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3133-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tricosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003133015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TRICOSANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22080OPOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Physiological Role of Long-Chain Fatty Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long-chain fatty alcohols (LCFAs) are aliphatic alcohols with chain lengths of 12 carbon atoms or more. Once considered simple metabolic intermediates, a growing body of evidence reveals their multifaceted physiological roles, extending from structural components of cellular membranes to precursors of vital lipids and potential modulators of cellular signaling. This technical guide provides an in-depth overview of the metabolism, physiological functions, and associated pathologies of LCFAs. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development in this area.
Metabolism of Long-Chain Fatty Alcohols: The Fatty Alcohol Cycle
In mammalian cells, the metabolism of LCFAs is governed by a cyclic pathway that involves the interconversion of fatty acids, fatty acyl-CoAs, fatty aldehydes, and fatty alcohols. This "fatty alcohol cycle" is crucial for maintaining the homeostasis of these lipid species.[1]
Biosynthesis of Long-Chain Fatty Alcohols
The primary route for LCFA synthesis is the reduction of long-chain fatty acyl-CoAs. This two-step process is catalyzed by two distinct enzyme activities that are part of the fatty acyl-CoA reductase (FAR) enzymes. In humans, there are two main FAR enzymes, FAR1 and FAR2.[2]
-
Fatty Acyl-CoA Reductase 1 (FAR1): This enzyme preferentially reduces both saturated and unsaturated fatty acyl-CoAs with chain lengths of C16 and C18 to their corresponding fatty alcohols.[2][3] FAR1 is essential for the biosynthesis of plasmalogens, a class of ether phospholipids.[2]
-
Fatty Acyl-CoA Reductase 2 (FAR2): FAR2 shows a preference for saturated C16 and C18 fatty acyl-CoAs.
The reduction of fatty acyl-CoA to a fatty alcohol requires NADPH as a cofactor.
Catabolism of Long-Chain Fatty Alcohols
The oxidation of LCFAs back to fatty acids is carried out by the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex. This complex consists of two distinct enzymes that act sequentially:
-
A long-chain alcohol dehydrogenase component oxidizes the fatty alcohol to a fatty aldehyde.
-
Fatty aldehyde dehydrogenase (FALDH) , encoded by the ALDH3A2 gene, then catalyzes the NAD+-dependent oxidation of the fatty aldehyde to a fatty acid.
This catabolic pathway is critical for preventing the accumulation of potentially toxic fatty aldehydes and for recycling fatty alcohols back into the fatty acid pool.
The Fatty Alcohol Cycle.
Physiological Functions
Precursors to Structural and Storage Lipids
A primary function of LCFAs is to serve as building blocks for other essential lipid molecules.
-
Wax Esters: LCFAs are esterified to fatty acids to form wax esters. These are neutral lipids that are major components of sebum, secreted by sebaceous glands, which helps to lubricate and waterproof the skin and hair.
-
Ether Lipids (Plasmalogens): LCFAs are the precursors for the alkyl chain that is attached via an ether bond to the glycerol backbone of ether phospholipids, the most abundant of which are plasmalogens. Plasmalogens are particularly enriched in the brain and heart and are thought to play roles in protecting cells from oxidative stress and in signal transduction.
Role in Membrane Structure and Function
Due to their amphipathic nature, LCFAs can insert into cellular membranes, potentially altering their physical properties. While high concentrations can have a detergent-like effect, physiological concentrations may influence membrane fluidity and the function of membrane-bound proteins.
Signaling Roles of Long-Chain Fatty Alcohols and Their Derivatives
The direct signaling roles of LCFAs are not well-established. However, they can influence signaling pathways indirectly:
-
Conversion to Bioactive Fatty Acids: Through the fatty alcohol cycle, LCFAs are converted to fatty acids. Long-chain fatty acids and their derivatives are well-known signaling molecules that can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and G-protein coupled receptors (GPCRs) like GPR40 and GPR120.
-
Modulation of Ion Channels: There is some evidence to suggest that long-chain alcohols can directly interact with and modulate the function of certain ion channels, although this area requires further investigation.
Potential Signaling Mechanisms of LCFAs.
Pathophysiology and Clinical Relevance
Defects in LCFA metabolism are associated with several inherited metabolic disorders, highlighting their importance in human health.
Sjögren-Larsson Syndrome (SLS)
SLS is an autosomal recessive neurocutaneous disorder caused by mutations in the ALDH3A2 gene, leading to a deficiency in fatty aldehyde dehydrogenase (FALDH). This enzymatic block results in the impaired oxidation of fatty aldehydes and, consequently, the accumulation of LCFAs (predominantly C16:0 and C18:0 alcohols) in plasma and cultured cells. The clinical features of SLS include ichthyosis (scaly skin), intellectual disability, and spasticity.
Peroxisomal Biogenesis Disorders
Disorders such as Zellweger syndrome, which involve defects in peroxisome formation, lead to a range of metabolic abnormalities, including impaired ether lipid synthesis. Since the initial steps of ether lipid biosynthesis occur in peroxisomes and require fatty alcohols, these patients exhibit reduced levels of plasmalogens.
Quantitative Data
Quantitative data on the physiological concentrations of free LCFAs in human tissues are sparse in the literature. The table below summarizes available data from cultured human fibroblasts.
| Fatty Alcohol | Normal Fibroblasts (ng/mg protein) | Sjögren-Larsson Syndrome Fibroblasts (ng/mg protein) | Fold Change | Reference |
| 16:0-OH (Hexadecanol) | 13 ± 5 | 95 ± 26 | ~7.3 | |
| 18:0-OH (Octadecanol) | 8 ± 6 | 61 ± 20 | ~7.6 | |
| Total (16:0-OH + 18:0-OH) | 22 ± 10 | 162 ± 29 | ~7.4 | **** |
Data are presented as mean ± SD.
Enzyme Kinetics:
Specific kinetic parameters (Km, Vmax) for human FAR1 and FAR2 are not well-documented in the literature. However, substrate specificity studies have been performed.
| Enzyme | Preferred Substrates | Reference |
| Human FAR1 | Saturated and unsaturated C16-C18 fatty acyl-CoAs | |
| Human FAR2 | Saturated C16-C18 fatty acyl-CoAs | |
| Rat Liver FAO | Apparent Km for hexadecanol: 0.67 µM; Vmax: 5.98 nmol/min/mg protein |
Experimental Protocols
Extraction and Quantification of Long-Chain Fatty Alcohols by GC-MS
This protocol describes the analysis of free LCFAs in biological samples.
1. Lipid Extraction (Folch Method)
-
Homogenize the tissue or cell pellet in a 2:1 (v/v) chloroform:methanol solution.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Trimethylsilyl (TMS) Ethers
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Incubate at 60-70°C for 30 minutes to convert the hydroxyl group of the fatty alcohols to a more volatile TMS ether.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a high temperature (e.g., 300°C), and holds to ensure elution of the long-chain compounds.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the TMS derivatives of the LCFAs of interest.
-
Quantification: Use an internal standard (e.g., a deuterated or odd-chain fatty alcohol) added at the beginning of the extraction process for accurate quantification.
GC-MS Analysis Workflow for LCFAs.
Assay for Fatty Alcohol:NAD+ Oxidoreductase (FAO) Activity
This assay measures the conversion of a radiolabeled fatty alcohol to a fatty acid.
1. Preparation of Cell Lysate/Microsomes
-
Homogenize cells or tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Prepare a microsomal fraction by differential centrifugation if required, as FAO activity is localized to the microsomes.
-
Determine the protein concentration of the lysate or microsomal fraction.
2. Reaction Mixture
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.4).
-
The reaction mixture should contain:
-
The cell lysate or microsomal protein.
-
NAD+ (as the cofactor).
-
A radiolabeled long-chain fatty alcohol substrate (e.g., [1-14C]hexadecanol) complexed to albumin.
-
3. Enzyme Reaction
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., HCl).
4. Extraction and Analysis
-
Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol.
-
Separate the fatty acid product from the fatty alcohol substrate using thin-layer chromatography (TLC).
-
Visualize the spots (e.g., with iodine vapor) and scrape the corresponding areas into scintillation vials.
-
Quantify the radioactivity in the fatty acid spot using liquid scintillation counting to determine the enzyme activity.
Thin-Layer Chromatography (TLC) for Neutral Lipid Separation
1. Plate Preparation
-
Use a pre-coated silica gel TLC plate.
-
Activate the plate by heating at 110°C for 30-60 minutes before use.
2. Sample Application
-
Dissolve the lipid extract in a small volume of a volatile solvent (e.g., chloroform).
-
Using a capillary tube or microsyringe, carefully spot the sample onto the origin line of the TLC plate.
-
Also spot lipid standards (e.g., fatty alcohol, fatty acid, wax ester, cholesterol) in adjacent lanes.
3. Development
-
Place the plate in a TLC chamber containing a solvent system for neutral lipids (e.g., hexane:diethyl ether:acetic acid in a ratio of 80:20:1, v/v/v).
-
Allow the solvent front to migrate up the plate until it is near the top.
4. Visualization
-
Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Visualize the separated lipids by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent (e.g., 50% sulfuric acid followed by charring on a hot plate).
-
The different lipid classes will separate based on their polarity, with non-polar lipids like wax esters migrating furthest up the plate and more polar lipids like fatty alcohols and fatty acids migrating less.
Conclusion and Future Directions
Long-chain fatty alcohols are integral to cellular lipid metabolism, with established roles as precursors for essential structural and barrier lipids. The severe pathologies associated with defects in their metabolism underscore their physiological importance. While their metabolic pathways are reasonably well-understood, several key areas require further investigation. Specifically, there is a need for comprehensive quantitative data on the tissue-specific concentrations of LCFAs in healthy individuals. Furthermore, the direct signaling roles of LCFAs remain an open and intriguing area of research. Elucidating these aspects will be crucial for a complete understanding of their function in health and disease and for the development of novel therapeutic strategies targeting this class of molecules.
References
An In-depth Technical Guide on the Potential Therapeutic Effects of 1-Tricosanol
Disclaimer: Scientific research on the specific therapeutic effects of isolated 1-tricosanol is limited. This document provides a comprehensive overview of the therapeutic potential of policosanol, a well-studied mixture of long-chain fatty alcohols of which this compound is a minor component. The findings presented for policosanol offer a foundational context for the potential, yet unproven, effects of this compound.
Introduction
This compound is a long-chain primary fatty alcohol with the chemical formula C23H48O.[1] It is found in various natural sources, including plant waxes, and is a minor constituent of a mixture of long-chain fatty alcohols known as policosanol.[2] While research on this compound as a standalone compound is sparse, policosanol has been the subject of numerous studies for its potential therapeutic effects, particularly in the areas of cardiovascular health. This technical guide will summarize the existing research on policosanol to infer the potential therapeutic avenues for this compound, detail relevant experimental protocols, and present key data in a structured format.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H48O | [1] |
| Molecular Weight | 340.6 g/mol | [1] |
| IUPAC Name | Tricosan-1-ol | [1] |
| CAS Number | 3133-01-5 | |
| Appearance | White to almost white powder/crystal | |
| Purity | >90.0% (GC) |
Therapeutic Potential of Policosanol (Containing this compound)
Policosanol is a mixture of high-molecular-weight primary aliphatic alcohols isolated from sources like sugar cane wax. Its main component is octacosanol, with this compound being a minor element, constituting less than 1% of the mixture. The therapeutic effects of policosanol have been investigated in several areas:
Cholesterol Regulation
Numerous studies have suggested that policosanol can effectively lower serum cholesterol levels. It is believed to decrease total cholesterol (TC) and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The proposed mechanism of action involves the inhibition of cholesterol synthesis and an increase in LDL processing.
Antiplatelet Activity
Policosanol has been shown to inhibit platelet aggregation. This effect is dose-dependent and has been observed in healthy volunteers. This antiplatelet action could contribute to its potential cardiovascular benefits.
Anti-inflammatory and Neuroprotective Effects
Emerging research suggests that policosanol may possess anti-inflammatory and neuroprotective properties, although this is a less-explored area compared to its effects on cholesterol and platelet aggregation. Some studies indicate that long-chain alcohols may have antioxidant and anti-inflammatory activities. The neuroprotective potential is thought to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on policosanol.
Table 1: Effects of Policosanol on Lipid Profiles in Humans
| Study Population | Dosage | Duration | LDL-C Reduction (%) | TC Reduction (%) | HDL-C Increase (%) | Reference |
| Type II Hypercholesterolemia | 10 mg/day | 8 weeks | 24% | - | - | |
| Type II Hypercholesterolemia | 20 mg/day | - | 22% (vs. Lovastatin) | - | - | |
| Type II Hypercholesterolemia | 10 mg/day | - | 15% (vs. Simvastatin) | - | - |
Table 2: Effects of Policosanol on Platelet Aggregation in Healthy Volunteers
| Agonist | Dosage | Duration | Inhibition of Aggregation (%) | Reference |
| ADP | 20 mg/day | 7 days | Not specified | |
| Epinephrine | 20 mg/day | 7 days | Not specified | |
| All agonists | 40 mg/day | 7 days | Significant inhibition |
Mechanism of Action: The AMPK Signaling Pathway
The cholesterol-lowering effects of policosanol are not due to direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Instead, it is proposed that policosanol activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and inactivates HMG-CoA reductase, leading to reduced cholesterol synthesis. This indirect mechanism of HMG-CoA reductase regulation suggests a safer profile compared to statins, which directly inhibit the enzyme.
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This protocol is based on methodologies used to study the effects of compounds on HMG-CoA reductase activity in cell lysates.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.
-
Treatment: Cells are incubated with the test compound (e.g., policosanol or this compound) at various concentrations for a specified period (e.g., 3 hours).
-
Cell Lysis: After incubation, cells are washed and lysed to release cellular contents, including HMG-CoA reductase.
-
Enzyme Activity Measurement: The lysate is incubated with a reaction mixture containing [14C]HMG-CoA. The conversion of [14C]HMG-CoA to [14C]mevalonate is measured by techniques such as thin-layer chromatography or scintillation counting.
-
Data Analysis: The enzyme activity in treated cells is compared to that in untreated control cells to determine the percentage of inhibition.
Platelet Aggregation Assay
This protocol is adapted from studies on the antiplatelet effects of various compounds.
-
Blood Collection: Whole blood is collected from healthy human volunteers.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is incubated with the test compound (e.g., this compound) or a vehicle control at 37°C for a short period (e.g., 5 minutes).
-
Induction of Aggregation: A platelet aggregation agonist (e.g., ADP, collagen, or arachidonic acid) is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.
-
Data Analysis: The percentage of aggregation in the presence of the test compound is compared to the control to determine the inhibitory effect.
Western Blot for AMPK Phosphorylation
This protocol is a standard method to assess the activation of signaling proteins like AMPK.
-
Cell Culture and Treatment: Cells (e.g., HepG2) are treated with the test compound for a specified time.
-
Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the p-AMPK band is normalized to the total AMPK band to quantify the level of AMPK activation.
Visualizations
Caption: Proposed mechanism of action for policosanol.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
The available scientific literature strongly suggests that policosanol, a mixture containing this compound, has potential therapeutic effects, particularly in the management of hypercholesterolemia and the inhibition of platelet aggregation. The proposed mechanism of action via AMPK activation presents a novel approach to cholesterol regulation.
However, a significant knowledge gap exists regarding the specific bioactivity of this compound as an isolated compound. Future research should focus on:
-
In vitro studies to determine the direct effects of purified this compound on HMG-CoA reductase activity, AMPK activation, and platelet aggregation.
-
In vivo studies in animal models to assess the pharmacokinetic and pharmacodynamic properties of this compound and its efficacy in modulating lipid profiles.
-
Comparative studies to elucidate the relative contribution of this compound to the overall therapeutic effects of policosanol.
A deeper understanding of the individual components of policosanol, such as this compound, will be crucial for the development of more targeted and potentially more effective therapeutic agents for cardiovascular diseases.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 1-Tricosanol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tricosanol, a long-chain primary fatty alcohol with the chemical formula C₂₃H₄₈O, is a component of plant cuticular waxes.[1] These waxes form a protective layer on the surface of plants, playing a crucial role in preventing water loss and protecting against environmental stresses.[2] this compound has been identified in various plants, including the leaves of cork oak (Quercus suber), wheat bran, and the aerial parts of Centaurea austro-anatolica.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, targeting researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound Extraction
The extraction of this compound from plant sources is the initial and critical step for its subsequent study and utilization. As a non-polar compound, this compound is readily soluble in organic solvents such as hexane, ethanol, and chloroform, and is insoluble in water. The selection of an appropriate extraction method is paramount and depends on factors such as the plant matrix, desired yield and purity, and available resources. Common techniques include solvent extraction (Soxhlet and simple immersion), and supercritical fluid extraction (SFE), each with distinct advantages and disadvantages in terms of efficiency, solvent consumption, and environmental impact. Following extraction, purification is typically achieved through column chromatography, and quantification is performed using gas chromatography-mass spectrometry (GC-MS) after a derivatization step to enhance volatility.
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. Non-polar solvents are generally more effective at extracting lipophilic compounds like long-chain alcohols. The following tables summarize quantitative data on total wax and long-chain alcohol yields using different techniques.
Table 1: Effect of Solvent Polarity on Plant Wax Extraction Yield
| Solvent | Polarity | Typical Wax Yield (%) | Notes |
| n-Hexane | Non-polar | 1.5 - 15.0 | High selectivity for non-polar lipids.[3] |
| Dichloromethane | Moderately Polar | 2.0 - 10.0 | Good for a broad range of lipids. |
| Chloroform | Moderately Polar | 10.0 - 15.0 | High extraction yield for various lipids.[3] |
| Ethanol | Polar | 0.3 - 5.0 | Co-extracts more polar compounds. |
| Water | Highly Polar | < 0.1 | Ineffective for wax extraction. |
Note: Yields are highly dependent on the plant species and the specific extraction conditions.
Table 2: Comparative Yields of Extraction Methods for Plant Waxes and Long-Chain Hydrocarbons
| Extraction Method | Principle | Typical Total Wax Yield (%) | Relative Hydrocarbon Yield | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | 1.0 - 15.0 | High | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential thermal degradation of compounds. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO₂) as the solvent. | 0.5 - 6.0 | Very High (5.8% from Euphorbia macroclada vs 1.1% with Soxhlet) | "Green" solvent, high selectivity, shorter extraction times, cleaner extracts. | High initial equipment cost, may require a co-solvent for some applications. |
| Solvent Immersion (Maceration) | Soaking the plant material in a solvent at room temperature. | 0.5 - 5.0 | Moderate | Simple, requires minimal equipment. | Less efficient than other methods, long extraction times. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration. | 1.0 - 10.0 | High | Reduced extraction time and solvent consumption. | |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material. | 1.5 - 12.0 | High | Rapid extraction, reduced solvent use. |
Note: The relative hydrocarbon yield from SFE was found to be significantly higher than Soxhlet extraction for certain plant materials.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant material.
Protocol 1: Soxhlet Extraction
This protocol describes a classic and exhaustive method for extracting plant waxes.
Materials and Reagents:
-
Dried and finely ground plant material (e.g., leaves, stems)
-
n-Hexane (analytical grade)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
-
Glass wool
Procedure:
-
Place approximately 20-30 g of the dried, ground plant material into a cellulose thimble.
-
Lightly plug the top of the thimble with glass wool.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a round-bottom flask to two-thirds of its volume with n-hexane.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent using a heating mantle to initiate refluxing.
-
Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the solvent containing the extracted wax to a clean flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude wax extract.
-
Store the crude extract at 4°C for further analysis.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol outlines a more environmentally friendly and selective extraction method.
Materials and Reagents:
-
Dried and finely ground plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO₂)
-
Co-solvent (e.g., ethanol, optional)
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Typical conditions for plant wax extraction are:
-
Pressure: 200-400 bar
-
Temperature: 40-60°C
-
CO₂ flow rate: 2-5 L/min
-
-
If a co-solvent is used, set the desired percentage (e.g., 5-10% ethanol).
-
Start the extraction process and collect the extract in a collection vessel. The extraction time will vary depending on the system and sample size but is typically shorter than Soxhlet extraction.
-
After the extraction is complete, depressurize the system safely.
-
Collect the crude wax extract from the collection vessel.
-
Store the crude extract at 4°C.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol details the separation of this compound from the crude wax extract.
Materials and Reagents:
-
Crude wax extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane (analytical grade)
-
Dichloromethane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection vials or test tubes
Procedure:
-
Prepare the column by placing a small plug of glass wool or cotton at the bottom.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a packed bed.
-
Add another thin layer of sand on top of the silica gel.
-
Pre-elute the column with n-hexane until the packing is stable.
-
Dissolve the crude wax extract in a minimal amount of n-hexane or dichloromethane.
-
Carefully load the dissolved extract onto the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) to elute non-polar compounds like alkanes.
-
Gradually increase the solvent polarity by adding dichloromethane and then ethyl acetate to the mobile phase. A typical gradient could be:
-
100% n-Hexane
-
9:1 n-Hexane:Dichloromethane
-
8:2 n-Hexane:Dichloromethane
-
...
-
100% Dichloromethane
-
9:1 Dichloromethane:Ethyl Acetate
-
-
Collect fractions in separate vials. This compound, being a long-chain alcohol, will elute with a moderately polar solvent mixture.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the purified this compound and evaporate the solvent.
Protocol 4: Quantification by GC-MS after Derivatization
This protocol describes the derivatization of this compound and its subsequent quantification.
Materials and Reagents:
-
Purified this compound fraction
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Internal standard (e.g., tetracosane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials
Procedure:
-
Derivatization: a. Accurately weigh a known amount of the purified this compound fraction into a reaction vial. b. Add a known amount of the internal standard. c. Evaporate any remaining solvent under a gentle stream of nitrogen. d. Add 100 µL of anhydrous pyridine to dissolve the sample. e. Add 100 µL of BSTFA + 1% TMCS. f. Cap the vial tightly and heat at 60-70°C for 30 minutes. g. Cool the vial to room temperature. The sample is now ready for injection.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Set the GC oven temperature program (e.g., start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min). c. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-600) or in selected ion monitoring (SIM) mode for higher sensitivity. d. Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum. e. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the extraction and analysis process.
Caption: Experimental workflow for this compound extraction and analysis.
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.
-
n-Hexane and other organic solvents are flammable. Keep them away from open flames and heat sources.
-
Supercritical fluid extraction involves high pressures. Ensure the equipment is operated by trained personnel and all safety features are in place.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for the Quantification of 1-Tricosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tricosanol is a long-chain saturated fatty alcohol with the chemical formula C₂₃H₄₈O. It is found in various natural sources, including plant waxes and beeswax.[1] This document provides detailed analytical methods for the quantitative analysis of this compound in various matrices, including plant materials, dietary supplements, and beeswax. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of volatile and semi-volatile compounds.[2] Due to the low volatility of this compound, a derivatization step is typically required to improve its chromatographic properties.[3]
Analytical Principles
The quantification of this compound by GC-MS involves several key steps:
-
Extraction: Isolation of this compound from the sample matrix using an appropriate solvent.
-
Derivatization: Chemical modification of the hydroxyl group of this compound to increase its volatility and thermal stability for GC analysis. The most common method is silylation.[3][4]
-
GC Separation: Separation of the derivatized this compound from other components in the extract on a chromatographic column.
-
MS Detection and Quantification: Detection of the derivatized this compound by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. Quantification is typically performed using an internal or external standard method.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of long-chain fatty alcohols, such as this compound, using GC-MS. These values are representative and should be determined for each specific matrix and instrument.
Table 1: Method Validation Parameters for this compound Quantification by GC-MS
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 10 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL | |
| Accuracy (Recovery) | 90 - 110% | |
| Precision (RSD%) | < 15% |
Note: The values presented in this table are based on published data for analogous long-chain fatty alcohols and should be experimentally verified for the specific application of this compound quantification.
Experimental Protocols
Sample Preparation
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of a suitable organic solvent (e.g., hexane, chloroform, or a mixture thereof).
-
Extract the sample using one of the following methods:
-
Soxhlet Extraction: Extract for 4-6 hours.
-
Ultrasonic Bath: Sonicate for 30 minutes at room temperature.
-
Shaking: Shake at a constant speed for 1-2 hours.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of hexane or chloroform) for derivatization.
-
Sample Homogenization: For capsules, open and combine the contents of several capsules. For tablets, grind several tablets to a fine powder.
-
Extraction:
-
Accurately weigh an amount of the homogenized sample equivalent to a single dose into a centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., a mixture of pentane and diethyl ether, 9:1 v/v).
-
Vortex vigorously for 2 minutes and then sonicate for 15 minutes.
-
-
Centrifugation and Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of pyridine or chloroform) for derivatization.
-
-
Dissolution:
-
Accurately weigh approximately 0.5 g of beeswax into a flask.
-
Dissolve the beeswax in 10 mL of a suitable solvent like hexane or chloroform with gentle heating.
-
-
Cleanup (Optional, for complex matrices):
-
A solid-phase extraction (SPE) step can be used to remove interfering compounds.
-
Condition an appropriate SPE cartridge (e.g., silica) with the extraction solvent.
-
Load the dissolved beeswax sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interferences.
-
Elute the fraction containing this compound with a more polar solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a known volume of a suitable solvent for derivatization.
-
Derivatization: Silylation
Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols, to increase their volatility for GC analysis.
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
-
Procedure:
-
Transfer 100 µL of the reconstituted sample extract into a micro-reaction vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated long-chain alcohols. These parameters may need to be optimized for your specific instrument and column.
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Reference(s) |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Injection Mode | Splitless | |
| Injection Volume | 1 µL | |
| Injector Temperature | 280°C | |
| Oven Temperature Program | Initial: 150°C, hold for 2 min; Ramp: 10°C/min to 320°C, hold for 10 min | Adapted from |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | |
| Ion Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | |
| SIM Ions for TMS-derivatized this compound | To be determined experimentally (e.g., molecular ion and characteristic fragments) |
Note: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. The specific ions to monitor for the trimethylsilyl (TMS) derivative of this compound should be determined by analyzing a standard in full scan mode first.
Data Analysis and Quantification
-
Peak Identification: Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum compared to a pure standard.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound, derivatize them, and analyze them using the same GC-MS method. Plot a calibration curve of peak area versus concentration.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical steps.
References
Application Notes and Protocols for the GC-MS Analysis of 1-Tricosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tricosanol (C₂₃H₄₈O) is a long-chain primary fatty alcohol that can be found in various natural sources, including plant waxes and insect pheromones. Accurate and reliable quantification of this compound is crucial in various fields of research, including biochemistry, natural product chemistry, and environmental science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information.
Due to its low volatility and polar hydroxyl group, this compound requires derivatization prior to GC-MS analysis to improve its chromatographic properties. The most common derivatization technique is silylation, which converts the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether. This application note provides a detailed protocol for the analysis of this compound using GC-MS following trimethylsilylation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its trimethylsilyl (TMS) derivative.
| Parameter | Value | Reference |
| This compound | ||
| Chemical Formula | C₂₃H₄₈O | [1][2] |
| Molecular Weight | 340.63 g/mol | [1][2] |
| CAS Number | 3133-01-5 | [1] |
| Kovats Retention Index (OV-1 column) | 2478 | |
| This compound TMS Derivative | ||
| Chemical Formula | C₂₆H₅₆OSi | |
| Molecular Weight | 412.81 g/mol | |
| Characteristic m/z ions | 73, 75, 129, 397 (M-15) | |
| Limit of Detection (LOD) Reference* | 3.47 ng/mL (for 1-triacontanol) |
*Note: The Limit of Detection (LOD) is provided for the similar long-chain fatty alcohol, 1-triacontanol, as a reference, determined by GC-MS in selected ion monitoring (SIM) mode. Actual LOD for this compound may vary depending on the instrument and method parameters.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For solid samples or biological tissues, an extraction step is necessary to isolate the lipid fraction containing this compound.
Materials:
-
Hexane (GC grade)
-
Isopropanol (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol for Solid Samples:
-
Homogenize the sample if necessary.
-
To approximately 1 gram of the homogenized sample, add 5 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the lipid extract to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
The dried extract is now ready for derivatization.
Derivatization: Trimethylsilylation
This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) ether.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Reconstitute the dried sample extract from the previous step in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS to the reaction vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
GC Conditions:
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 300°C for 10 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 50-600 for full scan analysis.
-
Selected Ion Monitoring (SIM) mode: For quantitative analysis, monitor the characteristic ions of the this compound TMS derivative (e.g., m/z 73, 129, 397).
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the Experimental Use of 1-Tricosanol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature on the specific experimental use of 1-tricosanol in cell culture is limited. The following application notes and protocols are based on the known biological activities of structurally related long-chain fatty alcohols, such as triacontanol, and are provided as a hypothetical framework for research. All proposed experiments and expected outcomes should be empirically validated.
Application Notes
Introduction
This compound (C23H48O) is a long-chain saturated fatty alcohol. While its primary applications have been in the cosmetics and food industries, emerging research on other long-chain fatty alcohols suggests potential biological activity at the cellular level that warrants investigation. Notably, related compounds have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, suggesting that this compound may be a candidate for similar studies. The lipophilic nature of this compound necessitates careful consideration of solubilization for effective delivery in aqueous cell culture media.
Potential Applications in Cell Culture
-
Anti-cancer Research: Investigation of the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular pathways affected by this compound, such as cell survival and apoptosis signaling cascades.
-
Drug Development: Use as a lead compound for the development of novel therapeutic agents, potentially in combination with existing chemotherapeutics.
Hypothesized Mechanism of Action
Based on studies of the related long-chain fatty alcohol, triacontanol, it is hypothesized that this compound may exert anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and PI3K/Akt pathways.[1][2] Inhibition of these pathways can lead to a decrease in pro-survival signals and an increase in pro-apoptotic signals, ultimately resulting in cancer cell death.
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of this compound on a generic cancer cell line (e.g., MCF-7 breast cancer cells), based on plausible outcomes extrapolated from studies on similar long-chain fatty alcohols. This data is for illustrative purposes only and must be experimentally determined.
| Parameter Assessed | Assay Type | Hypothetical IC50 Value (µM) | Hypothetical Observation at IC50 |
| Cell Viability | MTT Assay | 50 | 50% reduction in cell viability after 48 hours of treatment. |
| Apoptosis Induction | Annexin V Assay | 50 | Significant increase in the percentage of apoptotic cells (Annexin V positive) compared to vehicle control after 24 hours. |
| Cell Cycle Progression | PI Staining | 50 | Arrest of cells in the G2/M phase of the cell cycle, indicating a potential disruption of mitotic processes. |
| NF-κB Activity | Western Blot | 50 | Decreased phosphorylation of NF-κB p65 subunit, suggesting inhibition of the NF-κB signaling pathway. |
| Akt Activation | Western Blot | 50 | Reduced phosphorylation of Akt at Ser473, indicating suppression of the PI3K/Akt survival pathway. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile stock solution of this compound for cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Due to its hydrophobic nature, this compound is insoluble in water. Prepare a stock solution in a suitable organic solvent such as DMSO.
-
Weigh out a desired amount of this compound powder under sterile conditions.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability (MTT) Assay
-
Objective: To determine the effect of this compound on the viability of a cancer cell line.[3][4][5]
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Apoptosis (Annexin V) Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 4: Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the effect of this compound on the expression and activation of key proteins in apoptosis and survival pathways.
-
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
-
Mandatory Visualizations
Caption: Experimental workflow for investigating the effects of this compound in cell culture.
Caption: Hypothesized signaling pathway modulated by this compound in cancer cells.
References
- 1. Superior anti-neoplastic activities of triacontanol-PEG conjugate: synthesis, characterization and biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior anti-neoplastic activities of triacontanol-PEG conjugate: synthesis, characterization and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical Fluid Extraction of Fatty Alcohols from Biomass
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of fatty alcohols from biomass using supercritical fluid extraction (SFE). The information compiled herein is intended to guide researchers, scientists, and drug development professionals in utilizing this green and efficient technology for the isolation of high-value fatty alcohols for various applications, including pharmaceuticals, nutraceuticals, and cosmetics.
Introduction to Supercritical Fluid Extraction of Fatty Alcohols
Fatty alcohols are long-chain aliphatic alcohols derived from natural sources, such as plant waxes and microalgae. They possess a range of biological activities and are valuable ingredients in various industries. Supercritical fluid extraction, particularly using carbon dioxide (scCO₂), has emerged as a superior alternative to traditional solvent extraction methods for obtaining high-purity fatty alcohols from biomass.[1][2]
The advantages of using scCO₂ include its non-toxic nature, low critical temperature and pressure, and the ability to tune its solvent power by modifying pressure and temperature.[3] This allows for selective extraction and fractionation of target compounds, resulting in solvent-free extracts with high purity.[1][2]
Biomass Sources for Fatty Alcohol Extraction
Several biomass sources are rich in fatty alcohols, primarily in the form of wax esters. These esters can be saponified before or after extraction to yield free fatty alcohols. Common biomass sources include:
-
Sugarcane Wax: A byproduct of the sugar industry, sugarcane wax is a rich source of policosanols, a mixture of long-chain fatty alcohols. Key components include 1-octacosanol, 1-triacontanol, and 1-hexacosanol.
-
Candelilla Wax: Derived from the leaves of the Euphorbia cerifera or Euphorbia antisyphilitica shrubs, this wax contains a significant fraction of high molecular weight esters, free fatty acids, and alcohols.
-
Plant Waxes (General): Many plants have a waxy outer layer on their leaves and stems that contains fatty alcohols.
-
Microalgae: Certain species of microalgae can be cultivated to produce significant quantities of lipids, which can be a source of fatty alcohols.
Data Presentation: Quantitative Analysis of Fatty Alcohol Extraction
The yield and composition of fatty alcohols obtained through SFE are highly dependent on the extraction parameters. The following tables summarize quantitative data from studies on the SFE of fatty alcohols from sugarcane wax, a prominent biomass source.
Table 1: Influence of Supercritical CO₂ Extraction Parameters on Total Fatty Alcohol Yield from Sugarcane Crude Wax
| Pressure (bar) | Temperature (°C) | KOH in Saponification (%) | Total Fatty Alcohol Yield (wt%) | Purity of n-alcohols in Extract (wt%) | Reference |
| 300 | 50 | 1 | 0.85 | - | |
| 350 | 50 | 1 | 1.10 | - | |
| 300 | 100 | 1 | 1.25 | - | |
| 350 | 100 | 1 | 1.50 | - | |
| 300 | 50 | 20 | 1.20 | - | |
| 350 | 50 | 20 | 1.60 | - | |
| 300 | 100 | 20 | 1.75 | - | |
| 350 | 100 | 20 | 1.90 | 78.24 |
Note: The yield is defined as the weight percentage of the alcohol fraction extracted at supercritical conditions from the starting sugarcane crude wax material.
Table 2: Composition of Fatty Alcohols in Supercritical CO₂ Extracts from Saponified Sugarcane Wax
| Fatty Alcohol | Retention Time (min) | Composition (%) |
| 1-Docosanol (C22) | - | 0.1-0.5 |
| 1-Tetracosanol (C24) | - | 2-5 |
| 1-Hexacosanol (C26) | - | 5-10 |
| 1-Heptacosanol (C27) | - | 1-3 |
| 1-Octacosanol (C28) | 28.9 | 60-70 |
| 1-Nonacosanol (C29) | - | 0.5-2 |
| 1-Triacontanol (C30) | - | 10-15 |
| 1-Dotriacontanol (C32) | - | 1-3 |
| 1-Tetratriacontanol (C34) | - | 0.1-0.5 |
Note: Composition percentages are typical ranges found in policosanol from sugarcane wax. The exact composition can vary based on the sugarcane variety and extraction/purification methods.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the supercritical fluid extraction and analysis of fatty alcohols from biomass.
Protocol 1: Supercritical CO₂ Extraction of Fatty Alcohols from Sugarcane Wax
This protocol is based on the methodology described by de Lucas et al. (2007).
Objective: To extract long-chain fatty alcohols from sugarcane crude wax using supercritical CO₂.
Materials and Equipment:
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Sugarcane crude wax
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Potassium hydroxide (KOH)
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Supercritical fluid extractor system
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High-pressure pump for CO₂
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Extraction vessel
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Separators (two in series)
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Heating and cooling systems
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Grinder or flaker
-
Analytical balance
-
CO₂ (99.99% purity)
Procedure:
-
Biomass Preparation (Saponification):
-
Melt the sugarcane crude wax at approximately 90°C.
-
Add the desired amount of powdered KOH (e.g., 20% w/w of the crude wax).
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Stir the mixture vigorously for 1 hour at 90°C to ensure complete saponification of the wax esters.
-
Cool the saponified wax mixture and form it into flakes of approximately 2 mm thickness to increase the surface area for extraction.
-
-
Supercritical Fluid Extraction:
-
Weigh approximately 100 g of the saponified sugarcane wax flakes and place them into the extraction vessel. Use glass wool at the top and bottom of the vessel to prevent entrainment of solid particles.
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 350 bar) using the high-pressure pump.
-
Heat the extraction vessel to the desired temperature (e.g., 100°C).
-
Set the CO₂ flow rate to 1 SL/min.
-
Maintain the extraction for a period of 2 hours.
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Collect the extract in two sequential separators. The first separator is maintained at conditions to precipitate the fatty alcohols (e.g., reduced pressure and temperature), while the second separator can collect more volatile components.
-
After the extraction is complete, depressurize the system safely.
-
Collect the white powder rich in fatty alcohols from the first separator and determine its weight gravimetrically.
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Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Alcohols
This protocol provides a general method for the analysis of fatty alcohols (policosanols) and can be adapted from methodologies described for policosanol analysis.
Objective: To identify and quantify the individual fatty alcohols in the SFE extract.
Materials and Equipment:
-
SFE extract containing fatty alcohols
-
Internal standard (e.g., 1-eicosanol)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
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Solvent (e.g., chloroform)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5HT, 30 m x 0.25 mm, 0.1 µm)
-
Autosampler
-
Vials and syringes
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the SFE extract and dissolve it in a known volume of chloroform.
-
Add a known amount of the internal standard (1-eicosanol) to the sample solution.
-
Add the derivatizing agent (MSTFA) to the solution. For example, add 0.1 mL of MSTFA to 1 mL of the chloroform solution.
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Heat the mixture at 60°C for 15 minutes to facilitate the conversion of the fatty alcohols to their trimethylsilyl (TMS) derivatives. This step is crucial for improving the volatility and chromatographic behavior of the long-chain alcohols.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the appropriate column and parameters.
-
Injector: Set the temperature to 230°C and use a split ratio (e.g., 6:1).
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 5 minutes.
-
Ramp 1: Increase to 270°C at a rate of 20°C/min, hold for 1 minute.
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Ramp 2: Increase to 310°C at a rate of 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Set the ion source temperature to 200°C.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Analysis:
-
Identify the individual fatty alcohol TMS derivatives based on their retention times and mass spectra by comparing them to known standards or a mass spectral library.
-
Quantify each fatty alcohol by comparing its peak area to the peak area of the internal standard. Create a calibration curve using standards of the fatty alcohols of interest for accurate quantification.
-
Visualizations
Experimental Workflow for SFE of Fatty Alcohols
Caption: Workflow for the extraction and analysis of fatty alcohols from biomass.
Logical Relationship of SFE Parameters
Caption: Key parameters influencing the outcome of supercritical fluid extraction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tricosanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 1-tricosanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable laboratory-scale method for synthesizing this compound?
A common and reliable method is the reduction of tricosanoic acid.[1][2] Tricosanoic acid can be synthesized from commercially available, shorter-chain fatty acids through chain elongation techniques, followed by reduction to the corresponding alcohol.
Q2: What are the most critical factors for achieving a high yield in this compound synthesis?
The most critical factors include:
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Purity of Starting Materials: Using high-purity precursors, such as tricosanoic acid, is essential to minimize side reactions and simplify purification.
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Anhydrous Reaction Conditions: For reactions involving organometallic reagents (e.g., Grignard reagents) or metal hydrides (e.g., Lithium Aluminum Hydride), the exclusion of moisture is paramount to prevent the quenching of the reagent and reduction in yield.
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Efficient Purification: Due to the waxy nature of this compound, purification can be challenging. Recrystallization from a suitable solvent system is a highly effective method for removing impurities.
Q3: How can I purify the final this compound product?
Purification is typically achieved through recrystallization. Given that this compound is a long-chain fatty alcohol, it is insoluble in water but soluble in many organic solvents.[1] The choice of solvent is critical; a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. Common solvents for recrystallizing long-chain alcohols include ethanol, acetone, and ethyl acetate.
Q4: What are the expected spectroscopic signatures for this compound?
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¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl group (CH₃), a broad singlet for the hydroxyl proton (-OH), a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH), and a large, broad signal for the repeating methylene units of the long alkyl chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the terminal methyl carbon, the carbon bearing the hydroxyl group, and a series of signals for the methylene carbons in the chain.
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IR Spectroscopy: The infrared spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group. Strong C-H stretching absorptions will also be present around 2850-2960 cm⁻¹.
Troubleshooting Guides
This section addresses specific issues that may arise during a multi-step synthesis of this compound, starting from behenic acid (C22:0) via Arndt-Eistert homologation to tricosanoic acid (C23:0), followed by reduction to this compound.
Part 1: Chain Elongation of Behenic Acid to Tricosanoic Acid (Arndt-Eistert Synthesis)
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of behenoyl chloride | Incomplete reaction with thionyl chloride. Hydrolysis of the acid chloride due to moisture. | Ensure behenic acid is completely dry. Use a freshly opened or distilled bottle of thionyl chloride. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Low yield of the diazoketone intermediate | Incomplete reaction of the acid chloride with diazomethane. Decomposition of diazomethane. | Generate diazomethane in situ and use it immediately. Maintain a low reaction temperature (0 °C) to prevent decomposition of diazomethane. |
| Formation of byproducts during Wolff rearrangement | Presence of impurities that can react with the ketene intermediate. | Ensure all glassware is scrupulously clean. Use high-purity solvents. |
| Difficulty in purifying tricosanoic acid | Contamination with unreacted behenic acid or other side products. | Recrystallize the crude tricosanoic acid from a suitable solvent such as ethanol or acetone. Multiple recrystallizations may be necessary. |
Part 2: Reduction of Tricosanoic Acid to this compound
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield of this compound | Inactive reducing agent (e.g., Lithium Aluminum Hydride, LAH). Presence of moisture in the reaction. Insufficient amount of reducing agent. | Use a fresh, unopened container of LAH or test the activity of the existing batch. Ensure all glassware and solvents are rigorously dried. Use a molar excess of the reducing agent. |
| Incomplete reaction | Poor solubility of tricosanoic acid in the reaction solvent. Insufficient reaction time or temperature. | Use a co-solvent to improve the solubility of the starting material. Increase the reaction time or gently heat the reaction mixture (if the reducing agent is stable at higher temperatures). |
| Formation of an emulsion during workup | The formation of aluminum salts can lead to stable emulsions. | Add the reaction mixture to the quenching solution (e.g., dilute acid) slowly and with vigorous stirring. The Fieser workup (sequential addition of water and NaOH solution) can also be effective in precipitating the aluminum salts. |
| Difficulty in isolating this compound | The product is a waxy solid that can be difficult to handle. | After workup, ensure the organic layer is thoroughly dried. The crude product can be purified by recrystallization from a suitable solvent to obtain a crystalline solid. |
Data Presentation: Comparison of Synthesis Methods (Illustrative)
| Synthetic Step | Reaction Type | Reagents | Typical Yield (%) | Key Considerations |
| Behenic Acid → Behenoyl Chloride | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 90-95 | Reaction should be performed in an inert atmosphere. |
| Behenoyl Chloride → Diazoketone | Arndt-Eistert | Diazomethane (CH₂N₂) | 85-95 | Diazomethane is toxic and explosive; handle with extreme care. |
| Diazoketone → Tricosanoic Acid Ester | Wolff Rearrangement | Silver(I) oxide (Ag₂O), water | 80-90 | The rearrangement is the key carbon-carbon bond-forming step. |
| Tricosanoic Acid Ester → Tricosanoic Acid | Saponification | NaOH or KOH, followed by acidification | >95 | A straightforward hydrolysis step. |
| Tricosanoic Acid → this compound | Reduction | Lithium Aluminum Hydride (LAH) | 85-95 | Requires strictly anhydrous conditions. |
| Tricosanoic Acid → this compound | Catalytic Hydrogenation | Ru-based catalysts, H₂ | 70-90 | Requires high pressure and temperature. |
Experimental Protocols
Protocol 1: Synthesis of Tricosanoic Acid from Behenic Acid
This protocol is a multi-step process involving the Arndt-Eistert reaction for chain elongation.
Step 1a: Formation of Behenoyl Chloride
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add behenic acid (1 equivalent).
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude behenoyl chloride, which is used in the next step without further purification.
Step 1b: Arndt-Eistert Homologation
-
Dissolve the crude behenoyl chloride in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an ethereal solution of diazomethane (2.2 equivalents) with gentle stirring. (Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood behind a blast shield by trained personnel.)
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
In a separate flask, prepare a suspension of silver(I) oxide (0.1 equivalents) in water.
-
Slowly add the diazoketone solution to the silver oxide suspension at 50-60 °C with vigorous stirring.
-
After the addition is complete, continue stirring at this temperature for 3 hours.
-
Cool the reaction mixture and filter to remove the silver catalyst.
-
Acidify the aqueous layer with dilute HCl to precipitate the tricosanoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude tricosanoic acid by recrystallization from ethanol.
Protocol 2: Reduction of Tricosanoic Acid to this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Dissolve the purified tricosanoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Add the tricosanoic acid solution dropwise to the LAH suspension over 1 hour with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C and quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous NaOH solution.
-
Stir the resulting mixture for 30 minutes, then filter the white precipitate of aluminum salts and wash it with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization from acetone to yield a white, waxy solid.
Mandatory Visualization
References
common impurities in commercial 1-tricosanol
Technical Support Center: 1-Tricosanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels for commercial this compound?
Commercial grades of this compound typically have a purity of greater than 90% as determined by Gas Chromatography (GC).[1][2][3] However, the exact purity can vary between suppliers and batches. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Q2: What are the potential ?
While specific impurity profiles can vary, common impurities in long-chain fatty alcohols like this compound are often structurally related compounds. These can include:
-
Homologous Fatty Alcohols: Saturated fatty alcohols with slightly shorter or longer carbon chains (e.g., 1-docosanol (C22), 1-tetracosanol (C24)).
-
Positional Isomers: Isomers of tricosanol where the hydroxyl group is not on the terminal carbon (e.g., 2-tricosanol, 3-tricosanol).
-
Unreacted Precursors: Depending on the synthesis route, residual amounts of starting materials such as tricosanoic acid or its esters may be present.
-
Catalyst Residues: Trace amounts of catalysts used in the manufacturing process, such as copper or iron, could be present.[4]
-
Solvent Residues: Residual solvents from the purification process.
Q3: How can I verify the purity of my this compound sample?
The most common and effective method for determining the purity of this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5] High-Performance Liquid Chromatography (HPLC) with an appropriate detector can also be used. For identifying specific impurities, GC-MS is particularly powerful as it provides mass spectra that can help in the structural elucidation of the unknown compounds.
Q4: Can impurities in this compound affect my experiments?
Yes, impurities can significantly impact experimental outcomes, particularly in sensitive applications. For instance:
-
In cell culture experiments, different fatty alcohols can have varying effects on cell viability and signaling pathways.
-
In drug formulation, impurities can affect the physical properties of the final product, such as crystal structure, solubility, and stability.
-
In analytical standard applications, the presence of impurities will lead to inaccurate quantification.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in GC/LC analysis | Presence of homologous fatty alcohols or positional isomers. | 1. Request a detailed Certificate of Analysis from the supplier. 2. Perform GC-MS analysis to identify the chemical structure of the impurity peaks. 3. If necessary, purify the this compound using recrystallization or column chromatography. |
| Inconsistent experimental results between batches | Variation in the impurity profile of different lots of this compound. | 1. Always record the lot number of the this compound used in your experiments. 2. When starting with a new batch, perform a small-scale pilot experiment to confirm consistency. 3. If inconsistencies persist, analyze both the old and new batches by GC to compare their purity and impurity profiles. |
| Poor solubility or unexpected physical properties | Presence of unreacted starting materials or other significant impurities. | 1. Review the supplier's specifications for melting point and compare with your observation. 2. Consider purification of the material if the properties are critical for your application. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by Gas Chromatography (GC-FID)
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dissolution (e.g., chloroform or hexane)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A non-polar capillary column (e.g., OV-1 or similar)
-
Helium or Nitrogen carrier gas
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of the chosen solvent.
-
GC Instrument Setup:
-
Injector Temperature: 300 °C
-
Detector Temperature: 310 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 15 minutes.
-
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendation (typically 1-2 mL/min).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (a standard can be run for confirmation).
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks to estimate the purity.
-
Analyze any impurity peaks.
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Logical Workflow for Troubleshooting Purity Issues
Caption: Workflow for troubleshooting experimental issues potentially related to this compound purity.
References
Technical Support Center: Refinement of C23 Alcohol Separation Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and purification of C23 alcohols. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Gas Chromatography (GC) Method Refinement
Issue: Poor Peak Shape (Tailing or Fronting) for C23 Alcohol
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Question: My C23 alcohol peak is showing significant tailing in my GC analysis. What could be the cause and how can I fix it?
-
Answer: Peak tailing for high molecular weight alcohols like C23 is often due to active sites in the GC system (injector liner, column) or insufficient volatility.
-
Troubleshooting Steps:
-
Derivatization: The most effective solution is to derivatize the C23 alcohol to a less polar, more volatile compound. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method.[1][2] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, reducing interactions with active sites.[1]
-
Injector Maintenance: Ensure the injector liner is clean and deactivated. Contamination can create active sites. Consider using a liner with glass wool to trap non-volatile residues.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a uniform and inert stationary phase.
-
Injector Temperature: A low injector temperature can lead to incomplete vaporization of the high molecular weight C23 alcohol.[3][4] Gradually increase the injector temperature, but avoid temperatures that could cause thermal degradation.
-
-
-
-
Question: I'm observing peak fronting for my C23 alcohol. What does this indicate?
-
Answer: Peak fronting is typically a sign of column overload.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample to a lower concentration.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
Use a Higher Split Ratio: If using split injection, increase the split ratio to reduce the amount of sample entering the column.
-
-
-
Issue: Poor Resolution and Broad Peaks
-
Question: My C23 alcohol peak is very broad, and I'm having trouble separating it from other components. How can I improve the resolution?
-
Answer: Broad peaks can result from several factors, including suboptimal temperature programming, slow injection, or issues with the carrier gas flow rate.
-
Troubleshooting Steps:
-
Optimize Temperature Program: Start with a lower initial oven temperature to ensure the C23 alcohol is focused on the column head. Use a slower temperature ramp rate to allow for better separation from closely eluting compounds.
-
Increase Carrier Gas Flow: A low carrier gas flow rate can lead to band broadening. Check and optimize the flow rate for your column dimensions and carrier gas type.
-
Injection Technique: Ensure a fast and efficient injection to introduce the sample as a narrow band onto the column.
-
-
-
High-Performance Liquid Chromatography (HPLC) Method Refinement
Issue: No or Poor Detection of C23 Alcohol
-
Question: I am not seeing a peak for my C23 alcohol using a standard UV detector. Why is this happening?
-
Answer: C23 alcohol does not possess a significant UV chromophore, meaning it does not absorb UV light and will be invisible to a UV detector.
-
Solution:
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) is an excellent choice for detecting non-chromophoric compounds like long-chain alcohols. The ELSD nebulizes the mobile phase, evaporates the solvent, and then detects the light scattered by the remaining analyte particles.
-
Refractive Index (RI) Detector: An RI detector can also be used, but it is sensitive to temperature and gradient changes, making it less robust than an ELSD.
-
-
-
Issue: Poor Retention or Elution in the Void Volume in Reversed-Phase (RP-HPLC)
-
Question: My C23 alcohol is eluting very early, near the solvent front, in my reversed-phase HPLC method. How can I increase its retention?
-
Answer: C23 alcohol is a very non-polar molecule. In reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, very non-polar compounds have weak interactions with the stationary phase and elute quickly.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. However, due to the very non-polar nature of C23 alcohol, achieving sufficient retention on a standard C18 column might be challenging.
-
Consider Normal-Phase HPLC (NP-HPLC): NP-HPLC, which utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane, ethyl acetate), is often more suitable for separating very non-polar compounds. In this mode, the C23 alcohol will interact more strongly with the polar stationary phase, leading to increased retention.
-
-
-
Issue: Sample Solubility and Precipitation
-
Question: I'm having trouble dissolving my C23 alcohol sample in the mobile phase, and I suspect it's precipitating in the system. What should I do?
-
Answer: The solubility of long-chain alcohols in polar solvents is very low.
-
Troubleshooting Steps:
-
Choose an Appropriate Injection Solvent: Dissolve your sample in a strong, non-polar solvent that is miscible with the mobile phase. For NP-HPLC, this could be the mobile phase itself or a slightly stronger solvent. For RP-HPLC, you might need to use a solvent like isopropanol or tetrahydrofuran, but be cautious of solvent-analyte-mobile phase incompatibilities that can lead to peak distortion.
-
Sample Pre-treatment: If your C23 alcohol is part of a complex mixture or present as an ester, a saponification step followed by liquid-liquid extraction into a non-polar solvent is necessary to isolate the free alcohol.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best chromatographic technique for separating C23 alcohol?
-
A1: Gas Chromatography (GC) after derivatization is generally the preferred method for the analysis of very long-chain alcohols like C23. Derivatization to form trimethylsilyl (TMS) ethers increases volatility and reduces peak tailing. High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) can also be used, particularly with a normal-phase column.
-
-
Q2: How do I prepare a C23 alcohol sample for GC analysis?
-
A2: A typical sample preparation workflow involves:
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Saponification: If the alcohol is in an esterified form (e.g., in a wax), it needs to be hydrolyzed using a base like ethanolic KOH to release the free alcohol.
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Extraction: The free alcohol is then extracted from the aqueous mixture using a non-polar solvent such as petroleum ether or hexane.
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Derivatization: The extracted alcohol is dried and then derivatized (e.g., silylated with BSTFA) to increase its volatility for GC analysis.
-
-
-
Q3: What are the key parameters to optimize in a GC method for C23 alcohol?
-
A3: The critical parameters to optimize are:
-
Injector Temperature: High enough for complete vaporization without causing degradation.
-
Oven Temperature Program: A slow ramp rate is crucial for separating long-chain alcohols.
-
Carrier Gas Flow Rate: Optimize for the best resolution and analysis time.
-
Column Choice: A non-polar or medium-polarity capillary column is typically used.
-
-
-
Q4: Can I use Mass Spectrometry (MS) for the detection of C23 alcohol?
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A4: Yes, both GC-MS and LC-MS can be used. In GC-MS, the mass spectrum of the derivatized alcohol can provide structural information and confirmation of identity. For LC-MS, derivatization to introduce a chargeable tag can significantly enhance sensitivity in electrospray ionization (ESI).
-
Data Presentation
Table 1: Typical GC Conditions for Analysis of Derivatized Long-Chain Alcohols (C14-C20 as an example)
| Parameter | Value | Reference |
| Column | 15% EGSS-X (polar) or 5% SE-30 (non-polar) | |
| Injector Temp. | 250-265 °C | |
| Oven Temp. | 130 °C (EGSS-X), 190 °C (SE-30) | |
| Carrier Gas | Helium or Nitrogen | |
| Derivatization | Trifluoroacetate (TFA) or Trimethylsilyl (TMS) |
Note: These conditions for C14-C20 alcohols can serve as a starting point for method development for C23 alcohol. The oven temperature may need to be adjusted higher for the longer chain length.
Table 2: Solubility of Straight-Chain Alcohols in Water
| Alcohol | Solubility (g/L) | Reference |
| 1-Butanol | 73 | |
| 1-Pentanol | 22 | |
| 1-Hexanol | 5.9 | |
| 1-Heptanol | 1.6 | |
| 1-Octanol | 0.3 | |
| 1-Nonanol | 0.13 | |
| 1-Decanol | 0.037 | |
| 1-Dodecanol | 0.004 |
Note: The solubility of C23 alcohol in water is expected to be extremely low, highlighting the need for non-polar solvents for sample preparation and analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of C23 Alcohol from a Wax Ester Matrix for GC Analysis
This protocol is adapted from methods for policosanols and other long-chain fatty alcohols.
-
Saponification:
-
Weigh approximately 5g of the wax sample into a round-bottom flask.
-
Add 50 mL of 12% (w/v) potassium hydroxide (KOH) in ethanol.
-
Reflux the mixture at 60°C for 1.5 hours.
-
-
Extraction:
-
After cooling, add 50 mL of water to the mixture.
-
Transfer the mixture to a separatory funnel and extract four times with 50 mL portions of petroleum ether.
-
Wash the combined petroleum ether extracts with 50 mL of an ethanol/water (1:1, v/v) solution.
-
Dry the petroleum ether layer over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the petroleum ether under a stream of nitrogen to obtain the unsaponifiable matter containing the C23 alcohol.
-
-
Derivatization (Silylation):
-
Dissolve the dried extract in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture and heat at 60-70°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC.
-
Mandatory Visualization
References
Technical Support Center: Resolving Co-elution Issues in 1-Tricosanol GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the Gas Chromatography (GC) analysis of 1-tricosanol.
Troubleshooting Guide: Co-elution of this compound
Co-elution, the incomplete separation of two or more compounds, is a common challenge in GC analysis that can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.
Initial Assessment: Identifying Co-elution
The first step is to confirm that you are indeed facing a co-elution problem. Look for the following signs in your chromatogram:
-
Asymmetrical Peaks: Peaks that are not symmetrical, exhibiting tailing or fronting, can indicate the presence of a hidden overlapping peak.[1][2][3][4]
-
Peak Shoulders: A "shoulder" on the side of the main peak is a strong indicator of a closely eluting compound.
-
Broader-than-Expected Peaks: If the peak for this compound is significantly wider than other peaks in the same run, it may be a composite of multiple compounds.
-
Inconsistent Peak Ratios: If you are using a mass spectrometer (MS) detector, inconsistent ion ratios across the peak suggest the presence of more than one compound.
Systematic Troubleshooting Workflow
Once co-elution is suspected, follow this logical workflow to identify and resolve the issue.
References
Validation & Comparative
A Comparative Guide to the Biological Effects of 1-Tricosanol and 1-Tetracosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tricosanol and 1-tetracosanol are long-chain saturated fatty alcohols that have garnered interest in the scientific community for their potential biological activities. Both are naturally occurring compounds found in various plant waxes and are components of policosanol, a mixture of long-chain fatty alcohols recognized for its lipid-lowering effects. This guide provides an objective comparison of the known biological effects of this compound and 1-tetracosanol, supported by available experimental data. It is important to note that while research on policosanol as a mixture is more extensive, studies directly comparing the individual biological effects of this compound and 1-tetracosanol are limited. This guide, therefore, collates the available data for each compound to facilitate a comparative understanding.
Chemical Structures
| Compound | Chemical Formula | Molar Mass |
| This compound | C₂₃H₄₈O | 340.6 g/mol [1] |
| 1-Tetracosanol | C₂₄H₅₀O | 354.7 g/mol [2] |
Comparative Biological Effects
While direct comparative studies are scarce, the available evidence suggests that both this compound and 1-tetracosanol may possess anti-inflammatory, anti-cancer, and lipid-lowering properties. The following sections summarize the current findings for each biological effect.
Anti-inflammatory Effects
Limited specific data is available for the anti-inflammatory activity of this compound. However, 1-tetracosanol has been investigated for its role in modulating inflammatory responses.
A study on a mixture of long-chain fatty alcohols, including 1-tetracosanol as a major component, isolated from evening primrose oil demonstrated significant anti-inflammatory activity in vitro. This mixture was found to dose-dependently decrease the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated murine peritoneal macrophages[3]. It also inhibited the release of phospholipase A2 (PLA2) and thromboxane B2 (TXB2)[3]. Another study highlighted the potential of 1-tetracosanol in wound healing by modulating inflammatory cytokines[4].
Table 1: Comparison of Anti-inflammatory Effects
| Feature | This compound | 1-Tetracosanol |
| Reported Activity | Data not available | Modulates inflammatory cytokines, contributes to the anti-inflammatory effect of fatty alcohol mixtures |
| Mechanism of Action | Not elucidated | Inhibition of iNOS expression, reduction of TNF-α, PLA2, and TXB2 |
| Quantitative Data (IC₅₀) | Not available | Not available for the pure compound. A mixture containing 31.59% 1-tetracosanol showed significant inhibition of inflammatory mediators |
Anti-cancer Effects
Table 2: Comparison of Anti-cancer Effects
| Feature | This compound | 1-Tetracosanol |
| Reported Activity | Data not available | Mentioned as having potential anti-proliferative effects |
| Mechanism of Action | Not elucidated | Not elucidated |
| Quantitative Data (IC₅₀) | Not available | Not available |
Lipid-Lowering Effects
Both this compound and 1-tetracosanol are components of policosanol, a supplement that has been studied for its cholesterol-lowering properties. Policosanol is believed to inhibit cholesterol synthesis and enhance the processing of low-density lipoprotein (LDL) cholesterol. However, attributing specific lipid-lowering efficacy to individual components is challenging based on current literature. Studies on policosanol mixtures have shown reductions in total cholesterol and LDL cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol. One study on rats fed a high-fat diet supplemented with octacosanol (another major component of policosanol) showed a significant reduction in perirenal adipose tissue weight and serum triacylglycerol concentration. While this provides insight into the potential action of long-chain fatty alcohols, direct evidence for the individual effects of this compound and 1-tetracosanol on lipid profiles is needed.
Table 3: Comparison of Lipid-Lowering Effects
| Feature | This compound | 1-Tetracosanol |
| Reported Activity | Component of policosanol, which has demonstrated lipid-lowering effects | Component of policosanol, which has demonstrated lipid-lowering effects |
| Mechanism of Action | As part of policosanol, may contribute to the inhibition of HMG-CoA reductase and enhancement of LDL catabolism. | As part of policosanol, may contribute to the inhibition of HMG-CoA reductase and enhancement of LDL catabolism. |
| Quantitative Data | Not available for the pure compound. | Not available for the pure compound. |
Experimental Protocols
Detailed experimental protocols specifically for this compound and 1-tetracosanol are not widely published. Therefore, the following are representative, generalized protocols for assessing the biological activities of long-chain fatty alcohols.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This assay provides a simple and rapid method to screen for anti-inflammatory activity.
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Dissolve the test compounds (this compound or 1-tetracosanol) in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
To 1 ml of the BSA solution, add 100 µl of the test compound at various concentrations.
-
A control group consists of 1 ml of BSA solution and 100 µl of the solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
References
- 1. This compound | C23H48O | CID 18431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Tetracosanol | C24H50O | CID 10472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Long-chain fatty alcohols from evening primrose oil inhibit the inflammatory response in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Tetracosanol | High-Purity Fatty Alcohol | RUO [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 1-tricosanol and other long-chain alcohols, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of microbiology and drug development.
Introduction
Long-chain alcohols have garnered interest for their antimicrobial properties, with their efficacy often linked to their carbon chain length. This guide focuses on this compound, a 23-carbon saturated fatty alcohol, and compares its antimicrobial activity with that of other related long-chain alcohols. The data presented is compiled from various scientific studies to provide a comparative overview.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of long-chain alcohols is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other long-chain alcohols against various bacterial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Long-Chain Alcohols against Staphylococcus aureus
| Alcohol | Carbon Chain Length | MIC (µg/mL) |
| 1-Octanol | C8 | 256 |
| 1-Nonanol | C9 | 64 |
| 1-Decanol | C10 | 32 |
| 1-Undecanol | C11 | 16 |
| 1-Dodecanol | C12 | 8 |
| 1-Tridecanol | C13 | 4 |
| 1-Tetradecanol | C14 | 4 |
| 1-Pentadecanol | C15 | 4 |
| 1-Hexadecanol | C16 | 256 |
| 1-Heptadecanol | C17 | ≥512 |
Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of Long-Chain Alcohols against Mycobacterium smegmatis and Mycobacterium tuberculosis
| Alcohol | Carbon Chain Length | MIC against M. smegmatis (µg/mL) | MIC against M. tuberculosis H37Rv (µg/mL) |
| 1-Heptanol | C7 | 125 | 250 |
| 1-Octanol | C8 | 62.5 | 125 |
| 1-Nonanol | C9 | 31.25 | 62.5 |
| 1-Decanol | C10 | 15.6 | 31.25 |
| 1-Undecanol | C11 | 31.25 | 62.5 |
| 1-Dodecanol | C12 | 62.5 | 125 |
| 1-Tridecanol | C13 | 125 | 250 |
Data adapted from a study on the antibacterial activity of long-chain fatty alcohols against mycobacteria.[3][4]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Related Alcohols against Salmonella gallinarum
| Alcohol | Carbon Chain Length | MIC (µg/mL) |
| 1-Tridecanol | C13 | 5.5 |
| 1-Pentadecanol | C15 | 20 |
| 1-Heptadecanol | C17 | 15.08 |
| 1-Nonadecanol | C19 | 15.06 |
| 1-Eicosanol | C20 | 10.08 |
| This compound | C23 | 15.07 |
Data sourced from a study on the antibacterial activity of long-chain primary alcohols from Solena amplexicaulis leaves.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of antimicrobial activity of long-chain alcohols.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used laboratory technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Reagents and Media : A suitable broth medium, such as Mueller-Hinton Broth (MHB) for non-fastidious bacteria, is prepared and sterilized. The long-chain alcohol to be tested is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial Dilutions : In a 96-well microtiter plate, serial two-fold dilutions of the long-chain alcohol are prepared in the broth medium. This creates a gradient of decreasing concentrations of the alcohol across the wells.
-
Inoculum Preparation : A standardized inoculum of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation : Each well containing the diluted alcohol and broth is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no alcohol) and a negative control well (broth only) are also included. The plate is then incubated at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading the Results : After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is determined as the lowest concentration of the long-chain alcohol at which there is no visible growth.
Agar Well Diffusion Method
The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
-
Preparation of Agar Plates and Inoculum : A suitable agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify. A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation : The surface of the agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Well Creation and Sample Addition : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A known concentration of the long-chain alcohol solution is then added to each well. A control well with the solvent alone is also included.
-
Incubation : The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone : The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of bacterial growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A flowchart illustrating the key steps in broth microdilution and agar well diffusion assays.
Proposed Mechanisms of Antimicrobial Action of Long-Chain Alcohols
The antimicrobial mechanism of long-chain alcohols appears to be dependent on their carbon chain length. Shorter long-chain alcohols are often associated with membrane disruption, while the mechanism for longer-chain alcohols is less clear and may not involve direct membrane damage.
References
A Comparative Analysis of Fatty Alcohol Extraction Techniques for Researchers and Drug Development Professionals
An in-depth guide to conventional and modern methods for extracting fatty alcohols, complete with experimental protocols and comparative data to inform methodological choices in research and development.
Fatty alcohols are long-chain aliphatic alcohols that are crucial components in a vast array of applications, from pharmaceuticals and cosmetics to biofuels and industrial lubricants. The efficient extraction of these compounds from natural sources, such as plant waxes, insect waxes, and microbial biomass, is a critical step in their utilization. This guide provides a comparative analysis of various extraction techniques, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their specific needs. We will delve into the principles, experimental protocols, and performance of both conventional and modern "green" extraction technologies.
Conventional Extraction: The Soxhlet Method
Soxhlet extraction has long been the benchmark for solid-liquid extraction in analytical chemistry. This method relies on the continuous washing of a solid sample with a heated solvent, allowing for a high extraction efficiency over time.
Principle of Soxhlet Extraction
The core principle of Soxhlet extraction is the repeated percolation of a fresh, hot solvent over a solid matrix contained within a thimble. The solvent vaporizes from a flask, condenses, and drips onto the sample. Once the solvent level in the thimble chamber reaches a certain height, it siphons back into the flask, carrying the extracted analytes with it. This cycle repeats, gradually concentrating the extract in the flask.
Experimental Protocol: Soxhlet Extraction
Materials:
-
Dried and ground raw material (e.g., carnauba wax shavings, dried microalgae)
-
Soxhlet extractor apparatus (flask, extraction chamber, condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., hexane, ethanol, or a chloroform/methanol mixture)
-
Rotary evaporator
Procedure:
-
Sample Preparation: The raw material is dried to remove moisture, which can hinder extraction efficiency, and then ground to increase the surface area for solvent contact.
-
Loading: A known weight of the prepared sample is placed into a cellulose thimble. The thimble is then placed inside the Soxhlet extraction chamber.
-
Solvent Addition: The round-bottom flask is filled with the chosen extraction solvent.
-
Extraction: The flask is heated, and the solvent is allowed to cycle through the sample for a period of 6 to 24 hours, depending on the sample matrix and the solvent used.
-
Solvent Recovery: After extraction, the solvent, now containing the fatty alcohols, is collected in the flask. The solvent is then removed using a rotary evaporator to yield the crude fatty alcohol extract.
-
Purification (Optional): The crude extract may require further purification steps, such as saponification to hydrolyze wax esters, followed by liquid-liquid extraction to isolate the fatty alcohols.[1][2][3][4][5]
Workflow for Soxhlet Extraction
Caption: Workflow of the conventional Soxhlet extraction process.
Modern "Green" Extraction Techniques
In recent years, there has been a significant shift towards more environmentally friendly, efficient, and scalable extraction methods. These "green" techniques often offer reduced solvent consumption, shorter extraction times, and improved yields.
Supercritical Fluid Extraction (SFE)
SFE is a powerful green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.
Principle of SFE: Above its critical temperature and pressure (for CO₂: 31.1 °C and 73.8 bar), a substance enters a supercritical state where it exhibits properties of both a liquid and a gas. This allows it to diffuse through solid materials like a gas and dissolve compounds like a liquid. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, allowing for selective extraction. After extraction, the fluid is depressurized, and the CO₂ returns to a gaseous state, leaving behind a solvent-free extract.
Experimental Protocol: Supercritical Fluid Extraction
Materials:
-
Dried and ground raw material
-
Supercritical Fluid Extractor system (pump, extraction vessel, collection vessel)
-
Supercritical CO₂ (and co-solvent if needed, e.g., ethanol)
Procedure:
-
Sample Loading: The prepared raw material is loaded into the high-pressure extraction vessel.
-
System Pressurization and Heating: The system is pressurized with CO₂ and heated to the desired supercritical conditions (e.g., 40-60 °C and 100-400 bar).
-
Extraction: The supercritical CO₂ is passed through the extraction vessel, dissolving the fatty alcohols. A co-solvent like ethanol can be added to the CO₂ stream to increase the polarity and enhance the extraction of certain compounds.
-
Collection: The extract-laden supercritical fluid flows into a collection vessel where the pressure is reduced. This causes the CO₂ to vaporize, precipitating the fatty alcohol extract.
-
Extract Recovery: The solvent-free extract is collected from the vessel.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to enhance the extraction process.
Principle of UAE: Ultrasonic waves create acoustic cavitation in the solvent – the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt the cell walls of the sample material and enhance the penetration of the solvent, thereby accelerating mass transfer.
Experimental Protocol: Ultrasound-Assisted Extraction
Materials:
-
Prepared raw material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Extraction solvent (e.g., ethanol, hexane)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mixing: The prepared sample is suspended in the chosen extraction solvent in an extraction vessel.
-
Sonication: The vessel is placed in an ultrasonic bath, or an ultrasonic probe is immersed in the mixture. Sonication is carried out for a specific duration (typically 15-60 minutes) at a controlled temperature.
-
Separation: The mixture is filtered to separate the solid residue from the liquid extract.
-
Solvent Removal: The solvent is evaporated from the extract using a rotary evaporator to obtain the crude fatty alcohols.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Principle of MAE: Microwave energy causes the polar molecules in the solvent and sample to rapidly oscillate, generating heat. This localized heating increases the internal pressure within the sample's cells, leading to cell wall rupture and the release of intracellular components into the solvent. This results in faster and often more efficient extraction.
Experimental Protocol: Microwave-Assisted Extraction
Materials:
-
Prepared raw material
-
Microwave extraction system (closed or open vessel)
-
Extraction solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mixing: The sample is mixed with the extraction solvent in a microwave-safe vessel.
-
Irradiation: The vessel is placed in the microwave extractor and subjected to microwave irradiation at a set power and for a specific time (usually a few minutes).
-
Cooling: The vessel is cooled to room temperature.
-
Separation and Recovery: The extract is separated from the solid residue by filtration, and the solvent is removed by evaporation.
Workflow for Green Extraction Techniques (UAE and MAE)
Caption: Generalized workflow for UAE and MAE processes.
Enzyme-Assisted Extraction (EAE)
EAE is a highly specific and mild extraction technique that uses enzymes to break down the cell walls of the raw material.
Principle of EAE: Enzymes, such as cellulases, hemicellulases, and pectinases, are used to selectively hydrolyze the structural components of plant cell walls. This enzymatic degradation facilitates the release of intracellular compounds, including fatty alcohols, into the extraction medium. EAE is often performed in an aqueous medium under mild temperature and pH conditions, which helps to preserve the integrity of thermolabile compounds.
Experimental Protocol: Enzyme-Assisted Extraction
Materials:
-
Raw material (milled or slurried)
-
Specific enzyme cocktail (e.g., cellulase, pectinase)
-
Buffer solution to maintain optimal pH
-
Incubator or temperature-controlled water bath
-
Centrifuge
-
Organic solvent for final extraction
Procedure:
-
Slurry Preparation: The raw material is suspended in a buffer solution to create a slurry.
-
Enzymatic Hydrolysis: The enzyme cocktail is added to the slurry, and the mixture is incubated at the optimal temperature and pH for the enzymes (e.g., 40-60 °C, pH 4-6) for several hours.
-
Enzyme Deactivation: The mixture is heated to deactivate the enzymes.
-
Extraction: The fatty alcohols are then extracted from the aqueous phase using an organic solvent.
-
Separation and Recovery: The mixture is centrifuged to separate the phases, and the organic phase containing the fatty alcohols is collected. The solvent is then evaporated to yield the crude extract.
Comparative Data Summary
The following table summarizes the key performance indicators for the discussed fatty alcohol extraction techniques. It is important to note that the values presented are indicative and can vary significantly depending on the raw material, specific experimental conditions, and scale of operation. The data has been compiled from various studies on lipid and wax extraction and may not represent direct head-to-head comparisons.
| Feature | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Enzyme-Assisted Extraction (EAE) |
| Extraction Time | Long (6-24 h) | Moderate (1-4 h) | Short (15-60 min) | Very Short (5-30 min) | Long (2-12 h) |
| Solvent Consumption | High | Low (CO₂ is recycled) | Moderate | Low to Moderate | Very Low (aqueous medium) |
| Typical Solvents | Hexane, Ethanol, Chloroform/Methanol | Supercritical CO₂, Ethanol (co-solvent) | Ethanol, Hexane, Acetone | Ethanol, Hexane, Ethyl Acetate | Water, Buffer solutions |
| Energy Consumption | High (continuous heating) | High (pressurization) | Low to Moderate | Moderate | Low |
| Extraction Yield | High (exhaustive) | High and selective | High | High | Moderate to High |
| Selectivity | Low | High (tunable) | Moderate | Moderate | High (enzyme-specific) |
| Automation Potential | Low | High | High | High | Moderate |
| Environmental Impact | High (solvent use) | Low ("green" solvent) | Low to Moderate | Low to Moderate | Very Low |
Conclusion
The choice of an appropriate fatty alcohol extraction technique is a critical decision that depends on various factors, including the nature of the raw material, the desired purity of the extract, the scale of operation, and environmental considerations.
-
Soxhlet extraction , while being a robust and exhaustive method, is increasingly being replaced due to its long extraction times, high solvent consumption, and potential for thermal degradation of sensitive compounds.
-
Supercritical Fluid Extraction (SFE) stands out as a highly selective and environmentally friendly option, producing solvent-free extracts. However, the high initial capital cost of the equipment can be a limiting factor.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are rapid and efficient modern techniques that significantly reduce extraction time and solvent usage compared to conventional methods. They are well-suited for laboratory-scale and potentially scalable for industrial applications.
-
Enzyme-Assisted Extraction (EAE) offers high specificity and operates under mild conditions, making it ideal for the extraction of thermolabile fatty alcohols. However, the cost of enzymes and the longer incubation times are important considerations.
For researchers and professionals in drug development, the "green" extraction techniques (SFE, UAE, MAE, and EAE) offer significant advantages in terms of efficiency, selectivity, and sustainability. The choice among them will depend on the specific research or development goals, available resources, and the desired characteristics of the final fatty alcohol product. This guide provides the foundational knowledge to make an informed decision and to design effective extraction protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. "THE EXTRACTION OF WAXES AND LIPIDS FROM SORGHUM USING GREEN AND RENEWA" by Marissa Gallmeyer [digitalcommons.mtu.edu]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
Confirming the Identity of 1-Tricosanol: A Comparative Guide to its Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 1-tricosanol against its common long-chain alcohol alternatives, 1-docosanol and 1-tetracosanol. By presenting key identifying features from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the unambiguous identification and characterization of this compound in a laboratory setting. Detailed experimental protocols are provided to ensure accurate and reproducible data acquisition.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its alternatives. This allows for a direct comparison of their characteristic spectroscopic fingerprints.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3330 (broad) | ~2920, ~2850 | ~1060 |
| 1-Docosanol | ~3330 (broad) | ~2917, ~2849 | ~1063 |
| 1-Tetracosanol | ~3325 (broad) | ~2917, ~2849 | ~1063 |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | -CH₃ (δ, ppm) | -(CH₂)n- (δ, ppm) | -CH₂-OH (δ, ppm) | -OH (δ, ppm) |
| This compound | ~0.88 (t) | ~1.25 (br s) | ~3.64 (t) | ~1.5 (br s) |
| 1-Docosanol | ~0.88 (t) | ~1.26 (br s) | ~3.64 (t) | ~1.5 (br s) |
| 1-Tetracosanol | ~0.88 (t) | ~1.25 (br s) | ~3.64 (t) | ~1.5 (br s) |
t = triplet, br s = broad singlet
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | -CH₃ (δ, ppm) | -(CH₂)n- (δ, ppm) | -CH₂-OH (δ, ppm) |
| This compound | ~14.1 | ~22.7, ~25.9, ~29.4, ~29.7, ~31.9 | ~63.1 |
| 1-Docosanol | 14.12 | 22.73, 25.81, 29.41, 29.49, 29.74, 31.98, 32.89 | 63.10[1] |
| 1-Tetracosanol | ~14.1 | ~22.7, ~25.9, ~29.4, ~29.7, ~31.9 | ~63.1 |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 340.6[2] | 322 [M-H₂O]⁺, and a series of alkyl fragments separated by 14 Da (CH₂) |
| 1-Docosanol | 326.6 | 308 [M-H₂O]⁺, and a series of alkyl fragments separated by 14 Da (CH₂) |
| 1-Tetracosanol | 354.7[3] | 336 [M-H₂O]⁺, and a series of alkyl fragments separated by 14 Da (CH₂) |
Experimental Protocols
Accurate spectral data acquisition is crucial for correct compound identification. The following are detailed protocols for the key analytical techniques.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the long-chain alcohol to identify functional groups.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Melt Method (for low melting point solids):
-
Place a small amount of the sample between two KBr or NaCl plates.
-
Gently heat the plates on a hot plate until the sample melts and forms a thin film.
-
Allow the plates to cool before analysis.
-
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample pellet or plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the C-O stretch (~1060 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the long-chain alcohol in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
-
Data Acquisition (¹H NMR):
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.
-
-
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign the signals to the different protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the long-chain alcohol.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern, looking for characteristic losses such as the loss of a water molecule ([M-18]⁺) and the series of alkyl fragments.
-
Workflow for Identification
The following diagram illustrates a typical workflow for the identification of an unknown long-chain alcohol using the spectral data discussed.
By systematically applying these analytical techniques and comparing the acquired data with the reference tables provided, researchers can confidently confirm the identity of this compound and distinguish it from other long-chain alcohols.
References
Comparative Bioactivity of 1-Tricosanol and Shorter Chain Alcohols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of fatty alcohols is crucial for the development of new therapeutic agents. This guide provides an objective comparison of the bioactivity of 1-tricosanol, a 23-carbon saturated fatty alcohol, with that of its shorter-chain counterparts. The comparison is based on available experimental data for various bioactivities, including antibacterial, antioxidant, and anti-inflammatory effects.
Executive Summary
Current research indicates a significant chain-length dependency for the biological activities of primary saturated alcohols. While shorter-chain alcohols (approximately C8-C16) exhibit notable antibacterial and other biological effects, the bioactivity of very long-chain fatty alcohols like this compound (C23) is less pronounced. Direct experimental data on the bioactivity of this compound is limited; therefore, this guide extrapolates from studies on other very long-chain fatty alcohols to provide a comparative perspective. In general, the trend suggests that as the carbon chain length increases beyond a certain point, membrane-disrupting activities and solubility in aqueous media decrease, leading to diminished bioactivity.
Data Presentation: Comparative Bioactivity
Antibacterial Activity
Studies have shown that the antibacterial efficacy of straight-chain fatty alcohols is highly dependent on their carbon chain length. The most potent antibacterial activity is typically observed in alcohols with chain lengths between 10 and 13 carbon atoms.[1][2] Longer-chain alcohols, including those with more than 17 carbons, exhibit significantly reduced or no antimicrobial activity.[1]
| Alcohol Chain Length | Compound | Target Organism | Bioactivity Metric (MIC*) | Reference |
| C10 | 1-Decanol | Mycobacterium smegmatis | 0.4 mM | [2] |
| C12 | 1-Dodecanol | Staphylococcus aureus | 6.25 µg/mL | [3] |
| C13 | 1-Tridecanol | Staphylococcus aureus | High activity (qualitative) | |
| > C17 | e.g., 1-Heptadecanol | Staphylococcus aureus | Little to no activity | |
| C23 | This compound | - | Data not available; expected to be low | - |
| C28 | 1-Octacosanol | E. coli, P. aeruginosa, B. subtilis | Moderate activity | - |
| MIC: Minimum Inhibitory Concentration |
Antioxidant Activity
The antioxidant activity of long-chain fatty alcohols is attributed to the hydrogen-donating ability of their hydroxyl group. While data for this compound is not directly available, studies on other long-chain alcohols like 1-octacosanol suggest that they can possess antioxidant properties. However, their lipophilic nature may influence their efficacy in different assay systems.
| Compound | Assay | Key Findings | Reference |
| 1-Octacosanol (C28) | DPPH radical scavenging | Activity increased with concentration | - |
| Shorter-chain alcohols | - | Data for direct comparison is limited | - |
Anti-inflammatory Activity
Certain long-chain fatty alcohols have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. For instance, oleic acid has demonstrated anti-inflammatory effects. Information regarding the direct anti-inflammatory activity of this compound is not currently available in the literature.
Experimental Protocols
Antibacterial Activity Assessment (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test alcohol is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the alcohol that completely inhibits visible bacterial growth.
Figure 1: Workflow for determining the Minimum Inhibitory Concentration (MIC).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the capacity of a compound to scavenge the DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: The test alcohol, dissolved in a suitable solvent, is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
Figure 2: General workflow for the DPPH radical scavenging assay.
Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: The enzyme is pre-incubated with the test alcohol or a control inhibitor (e.g., a non-steroidal anti-inflammatory drug) in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Product Formation: The production of prostaglandin E2 (PGE2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control without the inhibitor.
Figure 3: Simplified signaling pathway showing the point of inhibition by a test compound.
Conclusion
The available scientific evidence strongly suggests that the bioactivity of primary saturated alcohols is significantly influenced by their alkyl chain length. While shorter-chain alcohols (C10-C13) demonstrate potent antibacterial properties, this activity diminishes as the chain length increases. Due to a lack of direct experimental data for this compound, its bioactivity is presumed to be low based on the trends observed for other very long-chain fatty alcohols. Further research focusing on the direct evaluation of the biological properties of this compound and other very long-chain fatty alcohols is warranted to fully elucidate their potential therapeutic applications.
References
A Comparative Analysis of 1-Tricosanol from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1-tricosanol, a 23-carbon long-chain fatty alcohol, derived from various natural sources. The objective is to present a clear comparison of its abundance, extraction methodologies, and potential biological activities to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound (C23H48O) is a saturated fatty alcohol found in the epicuticular wax of various plants.[1] While less studied than other long-chain fatty alcohols like 1-octacosanol and 1-triacontanol, emerging interest lies in its potential applications in the pharmaceutical, cosmetic, and agricultural industries.[2] This guide synthesizes the current knowledge on this compound from different natural origins, focusing on quantitative data, experimental protocols, and an exploration of its biological significance.
Natural Sources and Yield of this compound
This compound has been identified in a variety of plant species. The concentration and ease of extraction can vary significantly depending on the source material, geographical location, and harvesting time. A summary of notable natural sources is presented below.
| Natural Source | Plant Part | Reported Yield of this compound | Reference |
| Centaurea austro-anatolica | Aerial Parts | 9.58% of the chloroform extract | |
| Wheat Bran (Triticum aestivum) | Bran | Present, but quantitative data varies among cultivars. | [1][3] |
| Polianthes tuberosa (Tuberose) | Bulbs | Identified, but specific yield not reported. | [1] |
| Solanum tuberosum (Potato) | Tubers | Reported as a constituent, quantitative data is not readily available. | |
| Brassica oleracea (Cabbage family) | General | Identified in the genus, but specific concentrations are not detailed. | |
| Sambucus nigra (Elderberry) | Flowers | Identified as a volatile component, quantitative analysis of this specific compound is not available. | |
| Tetrastigma planicaule | - | Isolated, but no quantitative data was found in the available literature. |
Note: The quantitative data for this compound is sparse in publicly available research. The value for Centaurea austro-anatolica represents a significant concentration within a specific type of extract. For other sources, its presence is confirmed, but further quantitative studies are required for a direct comparison of yield.
Experimental Protocols: Extraction, Purification, and Quantification
The isolation and quantification of this compound from natural sources typically involve solvent extraction, followed by chromatographic separation and analysis. Below is a generalized protocol adaptable for various plant materials.
Extraction
A common method for extracting long-chain fatty alcohols from dried plant material is Soxhlet extraction, which allows for continuous extraction with a solvent.
-
Sample Preparation: The plant material (e.g., dried and powdered leaves, stems, or roots) is accurately weighed.
-
Soxhlet Extraction: The sample is placed in a thimble and extracted with a non-polar solvent such as hexane or chloroform for several hours. The choice of solvent is critical and depends on the polarity of the target compound and the matrix.
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification (Column Chromatography)
The crude extract, containing a mixture of compounds, is then subjected to column chromatography for purification.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions containing the compound of interest (identified by comparison with a standard) are pooled together.
Quantification (Gas Chromatography-Mass Spectrometry - GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Derivatization: To increase volatility and improve chromatographic peak shape, the hydroxyl group of this compound is often derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.
-
Quantification: Identification is confirmed by comparing the retention time and mass spectrum with that of a pure this compound standard. Quantification is typically performed using an internal standard method to ensure accuracy.
Biological Activities and Signaling Pathways
The biological activities of this compound are not as extensively studied as those of other long-chain fatty alcohols. However, preliminary information and studies on similar molecules suggest potential in several areas.
Potential Biological Activities:
-
Anti-inflammatory and Antioxidant Effects: Some sources suggest that this compound may possess anti-inflammatory and antioxidant properties, which are common among long-chain fatty alcohols.
-
Antimicrobial Properties: Long-chain alcohols can exhibit antimicrobial activity by disrupting the cell membranes of microorganisms. While not specifically demonstrated for this compound, this is a plausible area of investigation.
-
Antiviral Activity: The related compound 1-docosanol (C22) is an approved antiviral agent that is thought to inhibit the fusion of the virus envelope with the host cell membrane. This suggests that this compound could be investigated for similar properties against lipid-enveloped viruses.
Signaling Pathways:
Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. Based on the suggested anti-inflammatory and antioxidant activities of similar compounds, a hypothetical pathway of action could involve the inhibition of pro-inflammatory signaling cascades and the activation of antioxidant response pathways. For instance, it might interfere with the NF-κB signaling pathway, which is a key regulator of inflammation, or modulate the Nrf2 pathway, which is central to the cellular antioxidant response. However, it must be emphasized that this is speculative and requires experimental validation.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction, purification, and analysis of this compound.
Hypothetical Signaling Pathway of Action
Caption: Hypothetical mechanism of this compound's anti-inflammatory and antioxidant action.
Conclusion
This compound is a naturally occurring long-chain fatty alcohol with potential for various applications. While it has been identified in several plant sources, there is a significant gap in the literature regarding its quantitative abundance across these sources and a comprehensive evaluation of its biological activities. Centaurea austro-anatolica stands out as a potentially rich source. Future research should focus on quantitative analysis of this compound in a wider range of plants, as well as in-depth studies to elucidate its pharmacological effects and the underlying molecular mechanisms and signaling pathways. Such data will be crucial for unlocking the full potential of this promising natural compound.
References
Quantitative Comparison of 1-Tricosanol Content in Various Plants: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 1-tricosanol content across different plant species, offering valuable data for researchers, scientists, and professionals in drug development. The information is compiled from various scientific studies, focusing on quantitative data and the experimental protocols used for determination.
Quantitative Data Summary
This compound, a long-chain fatty alcohol, is a component of the epicuticular wax of many plants. Its concentration can vary significantly between species and even different parts of the same plant. The following table summarizes the available quantitative data for this compound in selected plants.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |
| Centaurea austro-anatolica | Aerial Parts | Chloroform | GC-MS | 9.58% of the extract | [1][2] |
| Medicago truncatula | Leaves | Not specified | GC-MS | Present, but not individually quantified (C30 primary alcohol is the main alcohol constituent) |
Experimental Protocols
The accurate quantification of this compound in plant materials relies on precise extraction and analytical techniques. The following sections detail the methodologies employed in the cited studies.
1. Extraction and Analysis of this compound from Centaurea austro-anatolica
This protocol describes the method used to determine the chemical composition of the chloroform extract of the aerial parts of Centaurea austro-anatolica.
-
Plant Material Preparation: Air-dried and powdered aerial parts of the plant were used for extraction.
-
Extraction: The powdered plant material was extracted with chloroform.
-
Analysis: The chemical composition of the chloroform extract was determined by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC System: A Varian CP-3800 gas chromatograph equipped with a DB-5 capillary column was used. The injector and detector temperatures were maintained at 220°C and 240°C, respectively. The column temperature was programmed from 60°C to 240°C at a rate of 3°C/min.
-
GC-MS System: A Varian Saturn 2000 GC-MS system operating in electron ionization (EI) mode was used for mass spectral analysis.
-
Compound Identification: The constituents were identified by comparing their retention indices and mass spectra with those of authentic samples and with data from the NIST and Wiley libraries. The relative percentage of each compound was calculated from the GC peak areas.[1][2]
-
2. General Protocol for the Analysis of Plant Cuticular Waxes
While not specific to this compound quantification in the cited study, the following is a general and robust methodology for the analysis of long-chain alcohols in plant epicuticular wax, adapted from studies on Medicago truncatula. This method can be applied for the quantification of this compound.
-
Wax Extraction:
-
Excise fresh leaves from the plant.
-
Immerse the leaves in a suitable organic solvent (e.g., chloroform or hexane) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.
-
Add an internal standard (e.g., n-tetracosane) to the extract for quantification.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To enhance volatility for GC analysis, the hydroxyl group of this compound needs to be derivatized. A common method is silylation.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried wax extract.
-
Heat the mixture at a specific temperature (e.g., 70-100°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for separating long-chain hydrocarbons and their derivatives.
-
Employ a temperature program that allows for the separation of compounds with a wide range of boiling points.
-
Identify the this compound-TMS ether peak by its retention time and mass spectrum. The mass spectrum will show characteristic fragments for the trimethylsilyl derivative of a C23 alcohol.
-
Quantify the amount of this compound by comparing the peak area of its derivative to the peak area of the internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the quantitative analysis of this compound in plant materials.
Caption: General workflow for this compound quantification.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific plant matrices. Researchers should consult the original publications for detailed procedures and safety precautions.
References
Safety Operating Guide
Personal protective equipment for handling 1-Tricosanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 1-Tricosanol (CAS No. 3133-01-5). It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Assessment and Safety Recommendations
According to the Safety Data Sheet (SDS) provided by TCI America, this compound is not classified as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200) and WHMIS 2015.[1] However, as a matter of good laboratory practice and to minimize any potential for irritation or allergic reaction, a conservative approach to personal protection is recommended.
| Hazard Classification | Recommendation |
| OSHA HCS / WHMIS 2015 | Not Classified as Hazardous[1] |
| Signal Word | None[1] |
| Hazard Statements | None[1] |
| Pictograms | None[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to ensure user safety and prevent contamination.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Nitrile gloves | Prevents skin contact and contamination of the product. |
| Respiratory Protection | N95 (US) or equivalent dust mask | Recommended when handling larger quantities or when dust may be generated. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
Operational Plan for Handling this compound
This section outlines a step-by-step process for safely managing this compound from receipt to disposal.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area. Keep it tightly sealed to prevent contamination. Store away from strong oxidizing agents.
-
Engineering Controls: Handle this compound in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood if there is a potential for dust generation.
-
Weighing: When weighing the solid, do so in a manner that minimizes the creation of dust. A weigh boat or paper is recommended.
-
Dissolving: this compound is a waxy solid. It is soluble in organic solvents such as chloroform. To prepare a solution, add the desired amount of this compound to the solvent in a suitable container and mix, using a magnetic stirrer if necessary.
-
Spill: In case of a spill, sweep up the solid material, taking care not to generate dust. Place the spilled material into a designated waste container. Clean the spill area with soap and water.
-
First Aid:
-
Skin Contact: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.
-
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a method for preparing a 10 mg/mL stock solution of this compound in chloroform.
Materials:
-
This compound (solid)
-
Chloroform (ACS grade or higher)
-
Analytical balance
-
Weigh boat
-
Spatula
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of the 10 mg/mL stock solution. For example, for 10 mL of solution, you will need 100 mg of this compound.
-
Weigh the this compound: In a weigh boat, carefully weigh the calculated amount of this compound using an analytical balance.
-
Transfer to volumetric flask: Carefully transfer the weighed this compound into the volumetric flask.
-
Add solvent: Add approximately half of the final desired volume of chloroform to the volumetric flask.
-
Dissolve the solid: Gently swirl the flask to dissolve the this compound. If necessary, use a magnetic stirrer at a low speed to aid dissolution.
-
Bring to final volume: Once the solid is completely dissolved, add chloroform to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation. Store the solution in a tightly sealed container in a cool, dark place.
Disposal Plan
As this compound is not classified as a hazardous waste, it can be disposed of as a non-hazardous solid chemical waste. However, to avoid confusion and ensure safety, follow these procedures:
-
Solid Waste:
-
Collect unused or waste this compound in a clearly labeled, sealed container. The label should indicate "Non-hazardous waste: this compound".
-
Do not dispose of the chemical directly into laboratory trash cans that are handled by custodial staff.
-
Dispose of the sealed container in the appropriate municipal solid waste stream, following your institution's specific guidelines for non-hazardous chemical waste. This may involve placing it directly into a dumpster.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound in organic solvents (e.g., chloroform) should be collected as hazardous waste due to the nature of the solvent.
-
Collect the waste solution in a properly labeled hazardous waste container.
-
Dispose of the container through your institution's hazardous waste management program.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste.
-
Deface the label on the empty container and dispose of it in the regular trash or glass recycling, according to your institution's policies.
-
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
